molecular formula C13H16N2O6 B1310937 (S)-2-(2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanamido)acetic acid CAS No. 30735-20-7

(S)-2-(2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanamido)acetic acid

Cat. No. B1310937
CAS RN: 30735-20-7
M. Wt: 296.28 g/mol
InChI Key: OACXHDNMVYUDOE-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-(2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanamido)acetic acid” is a complex organic compound. It contains a carboxylic acid group, which combines both carbonyl and a hydroxyl group on the same carbon . The acidity of carboxylic acids depends on the electrophilic character of the carbonyl carbon .

Scientific Research Applications

Protein Engineering Conformational Behavior Analysis

The Ser/Gly linkers, which include compounds like Z-SER-GLY-OH, are crucial in protein engineering. They are used to study the conformational behavior of proteins. By applying random coil models and measuring FRET (Förster Resonance Energy Transfer) as a function of linker length, researchers can obtain empirical values for the stiffness of linkers containing different Ser-to-Gly ratios .

Biotechnology Protease Application

In biotechnology, proteases, which may utilize Z-SER-GLY-OH as a substrate or inhibitor, are applied in various sectors. They are essential for producing Klenow fragments, peptide synthesis, digestion of unwanted proteins during nucleic acid purification, cell culturing, and tissue dissociation .

Molecular Self-Assembly Secondary Structure Formation

Compounds similar to Z-SER-GLY-OH are studied for their self-assembly behavior into secondary and higher-order structures. This is often done using solvent mixtures or pH switches as external triggers to evaluate morphological changes .

properties

IUPAC Name

2-[[(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6/c16-7-10(12(19)14-6-11(17)18)15-13(20)21-8-9-4-2-1-3-5-9/h1-5,10,16H,6-8H2,(H,14,19)(H,15,20)(H,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACXHDNMVYUDOE-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427075
Record name N-[(Benzyloxy)carbonyl]-L-serylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanamido)acetic acid

CAS RN

30735-20-7
Record name N-[(Benzyloxy)carbonyl]-L-serylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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